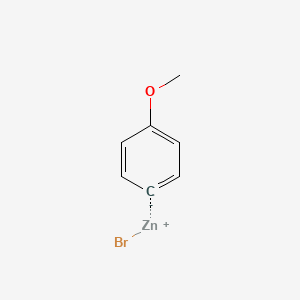

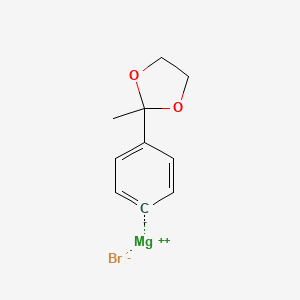

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

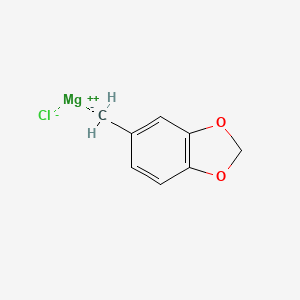

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF (hereafter referred to as “the compound”) is a highly reactive organometallic compound used in a variety of scientific research applications. It is a magnesium bromide salt of a 2-methyl-1,3-dioxolan-2-yl phenyl group, and is typically used as a reagent in synthetic organic chemistry. The compound is typically used in laboratory experiments as a catalyst, or as a reagent in the synthesis of other compounds.

Applications De Recherche Scientifique

- (1,3-Dioxolan-2-ylmethyl)magnesium bromide serves as a key intermediate for the preparation of radiolabeled compounds. For instance:

- It is used in the synthesis of 3-[^11C]-Propionaldehyde , which plays a crucial role in the production of radiolabeled compound [^11C]SN-38 . The latter is derived from 7-ethyl-10-hydroxy camptothecin and has applications in positron emission tomography (PET) imaging studies .

- The probe specifically detects cysteine over other thiols like homocysteine and glutathione . Such probes are valuable tools for studying cellular processes and detecting biomolecules .

- Calmodulin kinase II plays a critical role in cellular signaling pathways, making this inhibitor relevant for pharmacological research .

- The resulting indole derivatives exhibit regio-selectivity, which is essential for designing novel pharmaceuticals and functional materials .

Radiolabeled Compound Synthesis

Fluorescent Probe Development

Inhibitor Synthesis

Regio-Selective Indole Derivatives

Synthesis of Spirobenzofuran Piperidines

Mécanisme D'action

Target of Action

It is a grignard reagent, which are generally known to react with a wide range of electrophilic compounds, including carbonyl compounds, imines, and others .

Mode of Action

As a Grignard reagent, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can participate in nucleophilic addition reactions. The negatively charged carbon atom in the Grignard reagent attacks the electrophilic carbon in the carbonyl group of aldehydes or ketones, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

Grignard reagents are widely used in organic synthesis for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of a wide range of organic compounds .

Result of Action

The compound is used as a reactant in the synthesis of various organic compounds. For instance, it has been used in the preparation of 3-[11C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [11C]SN-38, wherein SN-38 is 7-ethyl-10-hydroxy camptothecin .

Action Environment

The action of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, like other Grignard reagents, is highly sensitive to the environment. It is typically used in anhydrous conditions and under an inert atmosphere to prevent reaction with water or oxygen. The reaction temperature can also influence the rate and selectivity of the reaction .

Propriétés

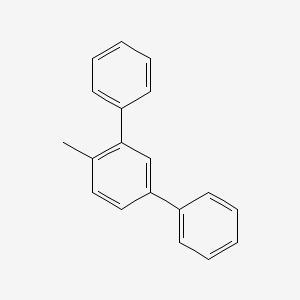

IUPAC Name |

magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h3-6H,7-8H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHYHOYFXAIHRE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrMgO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)